Ethyl 3-bromo-5-iodo-4-methoxybenzoate is an organic compound classified under the benzoate esters. It features a complex structure with bromine, iodine, and methoxy functional groups attached to a benzoate framework. This compound is notable for its potential applications in organic synthesis, medicinal chemistry, and various industrial processes. The molecular formula for Ethyl 3-bromo-5-iodo-4-methoxybenzoate is with a molecular weight of approximately .
The synthesis of Ethyl 3-bromo-5-iodo-4-methoxybenzoate typically involves the esterification of 3-bromo-5-iodo-4-methoxybenzoic acid with ethanol. This reaction is often catalyzed by an acid and conducted under reflux conditions to ensure complete conversion to the ester .
In industrial settings, the synthesis follows similar routes but utilizes larger-scale reactors and optimized conditions to enhance yield and purity. Continuous flow reactors may also be employed for efficiency .
Ethyl 3-bromo-5-iodo-4-methoxybenzoate has a distinctive molecular structure characterized by:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | Ethyl 3-bromo-5-iodo-4-methoxybenzoate |
| InChI Key | STEDXAHXGODSAR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C(=C1)I)OC)Br |
Ethyl 3-bromo-5-iodo-4-methoxybenzoate can engage in several types of chemical reactions:
The reactions yield various products depending on the type of reaction:
The mechanism of action for Ethyl 3-bromo-5-iodo-4-methoxybenzoate varies based on its application:
Ethyl 3-bromo-5-iodo-4-methoxybenzoate exhibits the following physical properties:
| Property | Value |
|---|---|
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
The compound's chemical properties are influenced by its halogen substituents and methoxy group, contributing to its reactivity in various chemical contexts.
Ethyl 3-bromo-5-iodo-4-methoxybenzoate has multiple applications across different fields:
This compound's unique structural features make it a valuable asset in both academic research and industrial applications, demonstrating versatility in synthetic chemistry and potential therapeutic uses.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1